2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide
Description
Properties
IUPAC Name |
2-bromo-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO3S/c8-7-5(9)3-4-1-2-6(7)12(4,10)11/h4,6-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNCHDFHEKQLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)CC1S2(=O)=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide typically involves the bromination of 8-thiabicyclo[3.2.1]octan-3-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfur-containing bicyclic structure play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key differences between 2-bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide and structurally related bicyclic compounds:
Key Findings from Comparative Analysis
Bridgehead Heteroatom Effects :
- Sulfur (Sulfone) : The sulfone groups in the main compound create a highly electron-deficient environment, making the ketone more reactive toward nucleophilic addition compared to azabicyclo or oxabicyclo analogues .
- Nitrogen (Azabicyclo) : The basic nitrogen in compounds like 8-methyl-8-azabicyclo[3.2.1]octan-3-one improves solubility in polar solvents and may participate in acid-base catalysis during reactions .
- Oxygen (Oxabicyclo) : The oxygen bridge in 3-oxabicyclo derivatives reduces steric strain but lacks the electron-withdrawing effects of sulfones, resulting in less reactive carbonyl groups .
Substituent Positioning and Reactivity: Bromine at position 2 in the main compound may sterically hinder nucleophilic attack at the ketone, whereas bromine at position 1 in the oxabicyclo dione () is distal to reactive sites, minimizing interference.
Reduction Behavior: While direct data on the main compound’s reduction is unavailable, shows that aldehydes are reduced faster than ketones. The sulfone’s electron-withdrawing nature could further accelerate reduction of the ketone compared to non-sulfonated bicyclic ketones .
Synthetic Utility: The main compound’s sulfone groups may necessitate specialized reducing agents or catalysts, unlike azabicyclo derivatives, which are often synthesized via condensation with benzaldehydes under basic conditions (e.g., NaOH in ethanol) .
Biological Activity
2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₈H₁₂BrNO₂S
- Molecular Weight : 218.091 g/mol
- Density : 1.505 g/cm³
- Boiling Point : 277.1°C at 760 mmHg
- Flash Point : 121.4°C
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopamine and serotonin transporters (DAT and SERT). Research indicates that compounds within this class can exhibit selective inhibition of these transporters, which are crucial in the treatment of various neuropsychiatric disorders.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | DAT Inhibition (nM) | SERT Inhibition (nM) |
|---|---|---|
| 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one | Not specified | Not specified |
| 2β-Carbomethoxy-3β-(2-naphthyl)-8-aza | 0.49 | 2.19 |
| 2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-aza | 1.1 | 2.5 |
Pharmacological Studies
Recent studies have demonstrated that derivatives of the bicyclic structure exhibit significant binding affinities for DAT and SERT, suggesting potential applications in treating conditions like depression and addiction.
Case Study: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry reported that a series of bicyclic compounds, including derivatives of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one, were evaluated for their effects on dopamine signaling pathways in vitro. The findings indicated that these compounds could modulate dopamine levels effectively, with implications for developing new treatments for disorders such as Parkinson's disease and schizophrenia.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is essential for evaluating safety in clinical applications. Preliminary toxicity assessments suggest that while some derivatives exhibit low toxicity in cell cultures, further studies are required to determine their safety in vivo.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the bicyclo[3.2.1]octane core with sulfur and bromine substituents?
- Methodological Answer : The bicyclic framework can be synthesized via radical cyclization using precursors like brominated azetidin-2-ones. For example, radical intermediates generated by n-tributyltin hydride and AIBN in toluene enable diastereocontrolled cyclization to form bicyclic structures with bromine substituents . Sulfur dioxide incorporation (as in 8,8-dioxide) can be achieved by reacting 1,3-cycloheptadiene derivatives with SO₂ under controlled conditions, forming the thia-bicyclic backbone .
Q. Which spectroscopic techniques are most reliable for characterizing 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For brominated bicyclic compounds, coupling constants in NMR reveal stereochemistry (e.g., axial vs. equatorial substituents). Mass spectral databases (e.g., EPA/NIH) provide reference fragmentation patterns for bicyclic sulfones .
Q. How does the 8,8-dioxide moiety influence the compound’s solubility and stability?
- Methodological Answer : The sulfone group enhances polarity, improving aqueous solubility compared to non-oxidized sulfur analogs. Stability studies under varying pH and temperature can quantify degradation pathways. Comparative analysis with non-dioxide analogs (e.g., 8-thiabicyclo derivatives) is recommended to isolate sulfone-specific effects .
Advanced Research Questions
Q. What enzymatic or biocatalytic methods enable stereoselective synthesis of the bicyclic core?
- Methodological Answer : Engineered transaminases (TAs) from Ruegeria sp. TM1040 can achieve >99% diastereoselectivity in analogous systems. For example, mutations (Y59W/Y87F/Y152F/T231A/I234M) in TAs enable selective amination of ketones in 8-azabicyclo[3.2.1]octane derivatives, a strategy adaptable to sulfur-containing analogs .
Q. How do electronic and steric effects of the bromo substituent modulate reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine at position 2 creates steric hindrance, directing nucleophilic attack to less hindered sites. Computational studies (DFT) on analogous brominated bicyclic compounds show reduced activation energy for SN2 reactions at position 3 (ketone-adjacent), while bulky groups at position 8 (e.g., methyl) further influence regioselectivity .
Q. What in silico approaches predict the compound’s interaction with neurological targets?
- Methodological Answer : Molecular docking simulations using serotonin/dopamine receptor crystal structures (PDB IDs: 5I6X, 6WGT) can model binding. For similar bicyclic amines, substituent polarity (e.g., sulfone vs. ketone) correlates with blood-brain barrier permeability and receptor affinity, validated via in vitro assays .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical purity?
- Methodological Answer : Mechanochemical methods (e.g., solvent-free grinding with solid NaOH catalysts) enhance efficiency in analogous tropinone syntheses. Process parameters like grinding time and catalyst loading must be optimized to minimize racemization, particularly for brominated intermediates .
Data Contradictions and Resolution
- Synthesis Routes : advocates radical cyclization for diastereocontrol, while emphasizes sulfur dioxide addition for sulfone formation. Researchers should validate route compatibility by testing SO₂ incorporation post-cyclization.
- Biological Activity : highlights monoamine neurotransmitter modulation, but focuses on opioid receptor interactions. Target-specific assays (e.g., radioligand binding) are necessary to clarify the compound’s primary pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
